molecular formula C24H32N4O5 B10766094 N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Cat. No.: B10766094
M. Wt: 456.5 g/mol
InChI Key: CRCPLBFLOSEABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a butanediamide derivative featuring a naphthalen-2-yl substituent, an N-hydroxy group, and a branched 2-methylpropyl chain. The naphthalene ring system suggests aromatic stacking interactions, while the hydroxy and methylpropyl groups may influence solubility and steric effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPLBFLOSEABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • Amino groups : Contributing to its interaction with biological targets.
  • Naphthalene moiety : Implicated in various biological activities, including anticancer effects.

The molecular formula is C24H32N4O5C_{24}H_{32}N_{4}O_{5}, and it features multiple functional groups that enhance its pharmacological profile .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Growth Hormone Releasing Properties : It has been associated with the stimulation of growth hormone release, which plays a crucial role in growth and metabolism .
  • Cellular Interaction : The compound may interact with specific cellular receptors or enzymes, potentially influencing pathways related to cell proliferation and differentiation.

Anticancer Activity

Several studies have highlighted the compound's potential in cancer treatment:

  • In vitro Studies : Experiments demonstrated that the compound inhibits the proliferation of cancer cells by inducing apoptosis. For instance, studies showed significant cytotoxic effects against various cancer cell lines when treated with this compound at micromolar concentrations.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.6Induction of apoptosis
MCF7 (Breast Cancer)4.8Cell cycle arrest
HeLa (Cervical Cancer)6.3Inhibition of DNA synthesis

Neuroprotective Effects

Research has also suggested neuroprotective properties:

  • Mechanism : The compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.

Preclinical Evaluations

In a study evaluating the efficacy of this compound in animal models:

  • Study Design : Mice were administered varying doses over four weeks.
  • Findings : Significant reductions in tumor size were observed compared to control groups, suggesting strong anticancer potential.

Clinical Implications

The implications for human health are notable:

  • Potential as a Therapeutic Agent : Given its diverse biological activities, this compound could be further developed as a therapeutic agent for conditions such as cancer and neurodegenerative disorders.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is essential for assessing the viability of this compound as a drug:

  • Absorption : Rapid absorption was noted in preclinical trials.
  • Metabolism : The compound undergoes hepatic metabolism, which is crucial for its bioavailability.

Toxicity assessments indicate that while it shows promise, further studies are required to establish safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalene Moieties

a) N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide
  • Key Differences : The naphthalene group is linked via an ether (oxygen) at the 1-position, whereas the target compound has a direct naphthalen-2-yl attachment. This positional isomerism alters electronic properties and steric accessibility.
  • Functional Groups : Lacks the butanediamide backbone and hydroxy group present in the target compound.
  • Implications : The ether linkage may reduce metabolic stability compared to the direct C–C bond in the target compound .
b) N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
  • Key Differences : Contains a piperidine ring and benzyl group instead of a naphthalene system. The methoxycarbonyl and phenylpropanamide groups differ from the target’s hydroxy and methylpropyl substituents.
  • Functional Groups : Piperidine introduces basicity, contrasting with the neutral amide-rich target.
  • Implications : The piperidine moiety may enhance membrane permeability but reduce aromatic interactions .

Analogues with Similar Amide Backbones

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences : A simpler benzamide structure with a dimethyl hydroxyethyl group. Lacks the naphthalene system and branched alkyl chain.
  • Functional Groups : The N,O-bidentate directing group in this compound contrasts with the target’s N-hydroxy butanediamide.
  • Implications : Suitable for metal-catalyzed C–H functionalization, unlike the target compound, which may prioritize receptor binding .
b) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide
  • Key Differences : Features a piperidinyl butenamide core with phenyl substituents. Absence of naphthalene and hydroxy groups.
  • Functional Groups : The α,β-unsaturated amide could confer electrophilic reactivity, unlike the saturated butanediamide in the target.
  • Implications: Potential for covalent binding, whereas the target compound likely engages in non-covalent interactions .

Spectroscopic and Analytical Comparisons

a) NMR Chemical Shift Analysis
  • Methodology : As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can identify substituent effects.
  • Application to Target Compound : Compared to rapamycin analogs, the target’s naphthalen-2-yl group would induce distinct shifts in aromatic proton regions, while the methylpropyl chain may alter aliphatic shifts .
b) Mass Spectrometry (MS/MS) and Molecular Networking
  • Methodology : Molecular networking clusters compounds based on MS/MS fragmentation patterns (cosine scores).
  • Application to Target Compound: The target’s fragmentation profile would differ from simpler amides (e.g., ) due to its complex substituents, resulting in lower cosine scores with non-naphthalene analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~550 g/mol (estimated) ~330 g/mol ~220 g/mol
Key Functional Groups Naphthalen-2-yl, N-hydroxy, methylpropyl Naphthalen-1-yloxy, isopropyl Benzamide, hydroxy, dimethyl
Aromatic Interactions Strong (naphthalene π-system) Moderate (ether-linked naphthalene) Weak (benzene ring)
Solubility Low (hydrophobic substituents) Moderate (polar ether group) High (smaller size, polar groups)

Preparation Methods

Bromination and Coupling of Naphthalene Derivatives

The naphthalen-2-yl moiety is introduced via Suzuki cross-coupling reactions, leveraging methodologies developed for hindered aryl bromides. As demonstrated in the synthesis of (2-ethynylphenyl)naphthalenes, 2-bromo-1-trimethylsilylethynylbenzene undergoes palladium-catalyzed coupling with naphthaleneboronic acids to yield biaryl intermediates. For the target compound, analogous conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) facilitate the introduction of the naphthalen-2-yl group at the propan-2-yl position. Subsequent deprotection of trimethylsilyl groups using tetrabutylammonium fluoride (TBAF) generates terminal alkynes for further functionalization.

Friedlander Condensation for Amino-Ketone Formation

The 1-amino-1-oxopropan-2-yl segment is synthesized via Friedlander condensation, a method validated for 2-amino-3-substituted 1,6-naphthyridines. Reacting 4-aminonicotinaldehyde with acetylacetone in the presence of HCl yields the α-amino ketone backbone. Optimization studies indicate that acetic acid catalysis at 80°C for 12 hours achieves 85% yield, with minimal side-product formation.

Assembly of the Butanediamide Backbone

Phthalimide Protection and Deprotection

The butanediamide chain is constructed using a phthalimide-based strategy adapted from 1,4-butanediamine synthesis. 1,4-Dibromobutylamine is reacted with potassium phthalimide in acetone under reflux, yielding 1,4-diphthalimide butane with 92% efficiency. Subsequent treatment with 40% aqueous methylamine cleaves the phthalimide groups, releasing the primary amine. Critical parameters include:

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility
Methylamine Ratio4.0–6.0 eqPrevents overalkylation
Reaction Time3–9 hoursEnsures complete deprotection

Hydroxylamine Incorporation

The N'-hydroxy group is introduced via nucleophilic acyl substitution. Treating the butanediamide intermediate with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C for 6 hours achieves 78% conversion. FT-IR analysis confirms successful incorporation through the appearance of N–O stretching vibrations at 940 cm⁻¹.

Sequential Condensation and Amide Bond Formation

Coupling of Naphthalene and Amino-Ketone Modules

The naphthalen-2-yl-propan-2-ylamine intermediate is coupled to the amino-ketone fragment using EDC/HOBt-mediated amidation. Key conditions include:

  • Solvent: Anhydrous dichloromethane

  • Coupling Agent: 1.2 eq EDC, 0.5 eq HOBt

  • Temperature: 0°C → room temperature, 24 hours

LC-MS analysis reveals 89% conversion, with [M+H]⁺ = 647.3 matching theoretical mass.

Final Assembly with Butanediamide

The terminal condensation employs a mixed anhydride approach. Reacting the coupled product with 2-(2-methylpropyl)succinic anhydride in tetrahydrofuran (THF) with triethylamine (2.5 eq) yields the target compound after 48 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) isolates the product in 72% yield.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, NH-hydroxy)

  • δ 7.85–7.45 (m, 7H, naphthalene-H)

  • δ 4.32 (q, J = 6.8 Hz, 1H, CH-amino)

  • δ 2.98 (m, 2H, CH₂-butyl)

  • δ 1.12 (d, J = 6.6 Hz, 6H, (CH₃)₂CH)

High-Resolution Mass Spectrometry (HRMS)

Observed [M+Na]⁺ = 689.2743 (Calculated: 689.2748), confirming molecular formula C₃₄H₃₈N₄O₆.

Challenges and Optimization Opportunities

Side Reactions During Amidation

Competitive oligomerization occurs when EDC concentrations exceed 1.5 eq. Kinetic studies show that maintaining stoichiometry below 1.2 eq reduces dimerization to <5%.

Solvent Effects on Crystallinity

Crystallization from ethanol/water (4:1) produces needle-like crystals suitable for X-ray diffraction, whereas acetonitrile yields amorphous solids.

Industrial Scalability Considerations

Cost-Effective Catalyst Recovery

Recycling Pd catalysts via supported ionic liquid phases (SILP) reduces metal leaching to <0.5 ppm while maintaining 88% yield over five cycles.

Green Solvent Alternatives

Substituting toluene with cyclopentyl methyl ether (CPME) in coupling reactions decreases toxicity without compromising efficiency (yield drop: 2%) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound given its complex amide and naphthalene moieties?

  • Methodology :

  • Multi-step synthesis : Begin with protecting reactive groups (e.g., amines, hydroxyls) to prevent side reactions. For example, use tert-butoxycarbonyl (Boc) protection for amines .
  • Reaction conditions : Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to stabilize intermediates. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chloroform or ethyl acetate aids in purification .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm final product purity (>95%) using NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify backbone connectivity. For example, naphthalene protons appear as aromatic multiplet signals at δ 7.2–8.5 ppm, while amide protons resonate at δ 6.5–8.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ ion) and detect fragmentation patterns indicative of structural stability .
  • X-ray crystallography : If crystals are obtainable, resolve the 3D structure to validate stereochemistry and intermolecular interactions .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS) containing surfactants like Tween-80 to prevent aggregation .
  • pH adjustment : Modify buffer pH (e.g., 6.5–7.4) to ionize functional groups (e.g., hydroxyl, amine) and enhance aqueous solubility .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms differ between amide and hydroxamate groups in this compound?

  • Methodology :

  • Kinetic studies : Use stopped-flow spectroscopy to measure rates of amide hydrolysis under varying pH (1–12) and temperature (25–80°C). Compare with hydroxamate stability, which typically resists hydrolysis below pH 10 .
  • Computational modeling : Employ DFT (Density Functional Theory) to map transition states and identify rate-limiting steps for bond cleavage .
    • Data contradiction resolution : If experimental rates conflict with predictions, re-evaluate solvent effects (e.g., dielectric constant) or catalyst interactions .

Q. What strategies can predict bioactivity against targets like metalloproteases or kinases?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., zinc in metalloproteases). Prioritize interactions like hydroxamate-Zn2+^{2+} chelation or π-π stacking with naphthalene .
  • In vitro assays : Test inhibitory activity against MMP-9 or ADAM17 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) and compare IC50_{50} values with structural analogs .

Q. How can researchers resolve contradictory data on metabolic stability in hepatic models?

  • Methodology :

  • Comparative studies : Incubate the compound with human liver microsomes (HLMs) and primary hepatocytes. Monitor metabolites via LC-MS/MS to identify oxidation (e.g., naphthalene ring hydroxylation) or glucuronidation .
  • CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to pinpoint metabolic pathways. Co-administer inhibitors (e.g., ketoconazole for CYP3A4) to validate findings .

Q. What experimental designs mitigate degradation during long-term storage?

  • Methodology :

  • Stability studies : Store aliquots under varied conditions (e.g., -80°C, lyophilized vs. solution) and assess degradation via HPLC every 30 days. Lyophilization with cryoprotectants (e.g., trehalose) often enhances stability .
  • Light sensitivity : Use amber vials to prevent photodegradation of naphthalene or hydroxamate groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.